1-(2,6-Dimethylpiperidin-1-yl)ethanone
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Overview
Description
1-(2,6-Dimethylpiperidin-1-yl)ethanone is an organic compound with the molecular formula C9H17NO It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methyl groups at the 2 and 6 positions of the piperidine ring and an ethanone group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylpiperidin-1-yl)ethanone can be synthesized through several synthetic routes. One common method involves the alkylation of 2,6-dimethylpiperidine with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,6-Dimethylpiperidine, acetyl chloride (or acetic anhydride), and a base (e.g., sodium hydroxide or potassium carbonate).
Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The base is added to a solution of 2,6-dimethylpiperidine in the solvent, followed by the slow addition of the acylating agent. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste and high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The piperidine ring can undergo substitution reactions, such as halogenation or alkylation, at the 2 and 6 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst, while alkylation can be performed using alkyl halides and a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or alkylated piperidine derivatives.
Scientific Research Applications
1-(2,6-Dimethylpiperidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the specific context and application.
Comparison with Similar Compounds
1-(2,6-Dimethylpiperidin-1-yl)ethanone can be compared with other similar compounds, such as:
2,6-Dimethylpiperidine: Lacks the ethanone group, leading to different chemical reactivity and applications.
1-(2,6-Dimethylpiperidin-1-yl)propanone: Contains a propanone group instead of an ethanone group, resulting in different physical and chemical properties.
2,6-Dimethylmorpholine: Contains an oxygen atom in the ring, leading to different chemical behavior and applications.
Properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-7-5-4-6-8(2)10(7)9(3)11/h7-8H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFMUXMZDXCCIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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